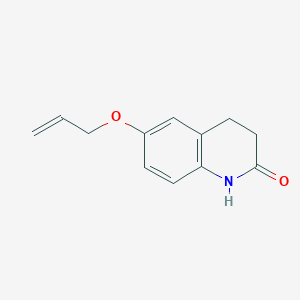

6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one

Beschreibung

6-(Allyloxy)-3,4-dihydroquinolin-2(1H)-one (C₁₂H₁₃NO₂; MW: 203.24 g/mol) is a dihydroquinolinone derivative characterized by an allyloxy (-OCH₂CH=CH₂) substituent at the 6-position of the bicyclic scaffold. The allyloxy group introduces a reactive alkene moiety, which may influence physicochemical properties (e.g., lipophilicity, logP ≈ 2.1 estimated) and serve as a handle for further chemical modifications .

This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of histamine H₃ receptor antagonists and antiseizure agents . Its synthesis typically involves alkylation of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one with allyl bromide or chloride under basic conditions, as inferred from analogous procedures for chloroalkoxy derivatives .

Eigenschaften

IUPAC Name |

6-prop-2-enoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-7-15-10-4-5-11-9(8-10)3-6-12(14)13-11/h2,4-5,8H,1,3,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGELCZVFAYJBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)NC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the quinolinone core, which can be derived from aniline derivatives through cyclization reactions.

Allylation: The introduction of the allyloxy group at the 6-position is achieved through an allylation reaction. This can be done using allyl bromide in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Quinolinone derivatives with higher oxidation states.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinolinones with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The allyloxy group enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of dihydroquinolinone derivatives are highly dependent on substituents at the 6-position and side-chain modifications. Key structural analogues include:

Key Observations:

- Electron-Withdrawing Groups (e.g., -NO₂): Nitro derivatives (e.g., compound 18 in ) serve as intermediates for amino analogues via reduction.

- Amino Derivatives: 6-Amino substituents (e.g., compound 22 in ) improve hydrogen-bonding capacity, critical for receptor interactions (e.g., histamine H₃ or 5-HT₁A) .

- Alkoxy Chain Length: Chloroalkoxy derivatives (e.g., 1a-1d in ) with 3-carbon linkers exhibit optimal antiseizure activity, suggesting a balance between flexibility and steric hindrance .

- Allyloxy vs. Methoxy: The allyloxy group introduces unsaturation, increasing lipophilicity (logP ~2.1 vs.

Physicochemical Properties

| Property | 6-(Allyloxy) Derivative | 6-Hydroxy Derivative | 6-Nitro Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 203.24 | 163.17 | 207.19 |

| logP (Estimated) | ~2.1 | ~0.7 | ~1.8 |

| Hydrogen Bond Acceptors | 3 | 3 | 4 |

| Solubility (aq., mg/mL) | <0.1 | ~1.5 | <0.1 |

| Melting Point (°C) | Not reported | 233–237 | 150–155 |

Insights:

- Nitro derivatives exhibit lower solubility, complicating formulation but improving cell membrane penetration .

Biologische Aktivität

6-(Allyloxy)-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the dihydroquinolone class, characterized by its fused bicyclic structure. The presence of an allyloxy group at the sixth position of the quinoline ring enhances its chemical and biological properties. This compound has garnered attention for its potential pharmacological activities, which are critical in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of dihydroquinolones have shown activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity. The mechanism is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, structural analogs have been shown to inhibit tumor growth in vitro and in vivo models .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies have demonstrated binding affinities with key proteins involved in cell signaling and metabolism. These interactions are essential for evaluating the therapeutic potential and safety profile of the compound.

Synthesis and Derivatives

Several synthetic routes have been developed for producing this compound. Common methods include:

- Condensation reactions involving aldehydes and amines.

- Radical cyclization techniques that yield high purity products with good yields.

These synthetic strategies not only facilitate the production of the compound but also allow for the creation of derivatives with enhanced biological activities.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4-Dihydroquinolin-2(1H)-one | Lacks allyloxy group | Antimicrobial, anticancer |

| 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Hydroxyl group instead of allyloxy | Antiviral properties |

| 4-Hydroxyquinoline | Hydroxyl group at position four | Antimicrobial and anti-inflammatory |

The presence of the allyloxy group in this compound differentiates it from other similar compounds, potentially enhancing its lipophilicity and altering its interaction profiles with biological targets.

Study on Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of various dihydroquinolone derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Efficacy Assessment

Another study focused on assessing the antimicrobial efficacy of this compound against common pathogenic bacteria. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the common synthetic routes for 6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation of a precursor quinolinone with allyl bromide or related reagents. For example:

- Scheme 1 (): Alkylation of 7-nitro-3,4-dihydroquinolin-2(1H)-one with chloroalkylamine hydrochlorides in DMF using K₂CO₃ at room temperature yields intermediates, which are reduced (e.g., Pd/C/H₂) and coupled with thiophene-2-carbimidothioate hydroiodide.

- Key factors: Solvent choice (DMF for alkylation, ethanol for coupling), temperature (room temp vs. 60°C for nucleophilic displacement), and catalyst (Pd/C for nitro reduction). Yield optimization requires careful stoichiometric control of allylating agents and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- ¹H NMR (): Critical for confirming allyloxy substitution patterns (e.g., δ 4.15–4.05 ppm for allyl protons) and dihydroquinoline backbone integrity.

- Mass spectrometry (EI-MS): Validates molecular weight (e.g., m/z 303 [M⁺] for intermediates) .

- HPLC-PDA: Ensures purity (>95%) post-synthesis, particularly for compounds intended for biological assays .

Q. How are preliminary biological activities of this compound derivatives screened?

- In vitro enzyme assays: For target-specific activity (e.g., nNOS inhibition via NADPH oxidation monitoring in ).

- Cell-based assays: Cytotoxicity profiling (e.g., MTT assays on glioblastoma cells for VEGFR2 inhibitors in ).

- Selectivity panels: Compare activity against related isoforms (e.g., eNOS/iNOS for nNOS inhibitors) to prioritize hits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize selectivity of this compound derivatives for neurological targets?

- Modify the allyloxy side chain: Bulky substituents (e.g., pyrrolidine) enhance nNOS selectivity by fitting into hydrophobic pockets, as seen in compound (S)-35 ().

- Adjust linker length: A 3-carbon linker improves potency for VEGFR2 inhibitors ().

- Stereochemical control: Enantiomeric separation (e.g., chiral column chromatography) resolves activity differences, as with (S)-35’s superior efficacy .

Q. What methodologies resolve contradictions in reported biological activities of dihydroquinolinone derivatives?

- Assay standardization: Variability in enzyme sources (e.g., human vs. rat nNOS) or cell lines (e.g., U87MG glioblastoma) can explain discrepancies.

- Structural validation: X-ray crystallography or molecular docking (e.g., VEGFR2 kinase interactions in ) clarifies binding modes.

- Meta-analysis: Cross-reference SAR data from multiple studies to identify consensus pharmacophores .

Q. How are in vivo efficacy models designed for this compound derivatives in pain or cancer research?

- Neuropathic pain models: The Chung model (L5/L6 nerve ligation in rats) tests thermal hyperalgesia reversal (e.g., 30 mg/kg ip dosing of (S)-35 in ).

- Glioblastoma xenografts: Subcutaneous implantation of U87MG cells in mice evaluates tumor growth inhibition (VEGFR2-targeting compounds in ).

- Pharmacokinetics: Oral vs. intraperitoneal administration routes are compared for bioavailability and CNS penetration .

Q. What computational strategies predict the druglikeness of this compound derivatives?

- Molecular dynamics (MD) simulations: Assess binding stability (e.g., VEGFR2-kinase interactions over 100 ns in ).

- ADMET profiling: Tools like SwissADME predict BBB permeability (critical for CNS targets) and metabolic stability.

- Free-energy perturbation (FEP): Quantifies substituent effects on binding affinity (e.g., allyloxy vs. methoxy groups) .

Q. How are catalytic methods applied to diversify the 3,4-dihydroquinolin-2(1H)-one scaffold?

- Palladium-catalyzed carbonylation (): Incorporates perfluoroalkyl and carbonyl units via radical intermediates (e.g., 72% yield with E/Z selectivity).

- Iron photoredox catalysis (): Generates carbamoyl radicals from oxamic acids for tandem cyclization/aromatization.

- Microwave-assisted synthesis: Reduces reaction times for nitro reductions or coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.